molecular formula C14H10Cl2O2 B1396560 2-(4-Chlorobenzyloxy)benzoyl chloride CAS No. 886447-20-7

2-(4-Chlorobenzyloxy)benzoyl chloride

Cat. No. B1396560
M. Wt: 281.1 g/mol
InChI Key: HELMBLZDPJHZQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-Chlorobenzoyl chloride, involves taking benzoic acid and thionyl chloride as raw materials, heating, stirring and performing backflow reaction . Another method involves the action of carbonyl chloride on benzene in the presence of anhydrous aluminium chloride .

Scientific Research Applications

Acylation of Azaindoles

Zhang et al. (2002) explored conditions for the attachment of acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of 4-, 5-, 6-, or 7-azaindoles. The best results were obtained using an excess of AlCl(3) in CH(2)Cl(2), followed by the addition of an acyl chloride at room temperature, demonstrating a method for functionalizing azaindoles which could potentially involve 2-(4-Chlorobenzyloxy)benzoyl chloride (Zhang et al., 2002).

Synthesis of Benzoxazinone Derivatives

Shariat and Abdollahi (2004) designed a new method to prepare benzoxazinone derivatives, specifically 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. The process involves the acyl chloride derivative N-phthaloylglycine reacting with anthranilic acid, followed by cyclization with cyanuric chloride. This synthesis route could be adaptable for 2-(4-Chlorobenzyloxy)benzoyl chloride in creating novel benzoxazinone compounds (Shariat & Abdollahi, 2004).

Conversion to 3-Hydroxybenzo[b]selenophenes

Lisiak and Młochowski (2009) discussed the application of 2-(chloroseleno)benzoyl chloride in synthesizing benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. They demonstrated the treatment of 2-acylbenzo[b]selenophen-3(2H)-ones with nitrogen nucleophiles, leading to the formation of 2-substituted 3-hydroxybenzo[b]selenophenes. This suggests a potential use for 2-(4-Chlorobenzyloxy)benzoyl chloride in similar selenophene synthesis processes (Lisiak & Młochowski, 2009).

Polyesters Synthesis

Wooley et al. (1994) described a new procedure for preparing chloride ion-free 3,5-bis(trimethylsiloxy)benzoyl chloride, allowing for the reproducible preparation of hyper-branched aromatic polyesters with controllable molecular weights. While the study did not directly involve 2-(4-Chlorobenzyloxy)benzoyl chloride, the methodology could be applicable in synthesizing polyesters using similar acyl chlorides (Wooley et al., 1994).

Iridium-catalyzed Reactions

Yasukawa et al. (2002) found that benzoyl chlorides react with dialkylacetylenes in the presence of an iridium catalyst, leading to the production of tetrasubstituted naphthalenes. This showcases the potential of 2-(4-Chlorobenzyloxy)benzoyl chloride in iridium-catalyzed decarbonylation reactions to synthesize complex aromatic compounds (Yasukawa et al., 2002).

Safety And Hazards

The safety data sheets for related compounds such as benzoyl chloride and 2-chlorobenzoyl chloride indicate that these substances are hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELMBLZDPJHZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzyloxy)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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